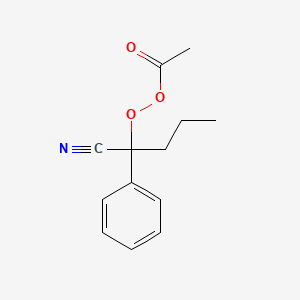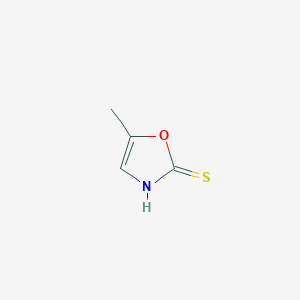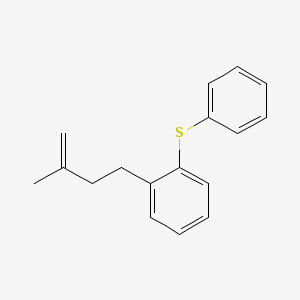
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene is an organic compound that features a benzene ring substituted with a 3-methylbut-3-en-1-yl group and a phenylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, 3-methylbut-3-en-1-yl bromide, and phenylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or toluene is used.
Catalysts: A Lewis acid catalyst like aluminum chloride (AlCl3) is often employed to facilitate the electrophilic aromatic substitution reaction.
Procedure: The benzene is first treated with 3-methylbut-3-en-1-yl bromide in the presence of the catalyst to form the intermediate product. This intermediate is then reacted with phenylsulfanyl chloride to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the phenylsulfanyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group, replacing it with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
1-(3-Methylbut-3-en-1-yl)-2-(phenylthio)benzene: Similar structure but with a phenylthio group instead of phenylsulfanyl.
1-(3-Methylbut-3-en-1-yl)-2-(phenylseleno)benzene: Contains a phenylseleno group, offering different reactivity and properties.
Uniqueness
1-(3-Methylbut-3-en-1-yl)-2-(phenylsulfanyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the 3-methylbut-3-en-1-yl and phenylsulfanyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
属性
CAS 编号 |
59321-16-3 |
|---|---|
分子式 |
C17H18S |
分子量 |
254.4 g/mol |
IUPAC 名称 |
1-(3-methylbut-3-enyl)-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C17H18S/c1-14(2)12-13-15-8-6-7-11-17(15)18-16-9-4-3-5-10-16/h3-11H,1,12-13H2,2H3 |
InChI 键 |
QYOKKULWGNLWME-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CCC1=CC=CC=C1SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


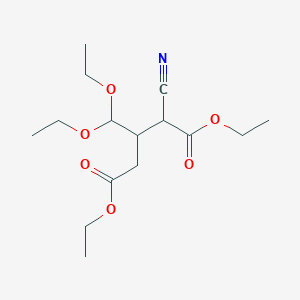
![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
arsanium bromide](/img/structure/B14623250.png)
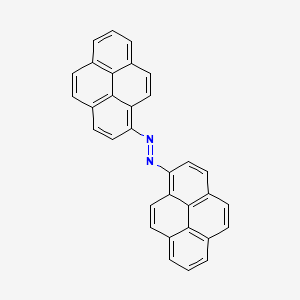

![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)
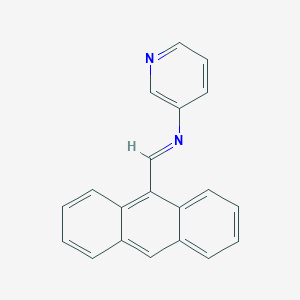
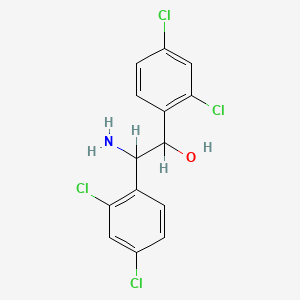
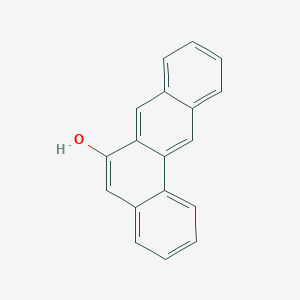
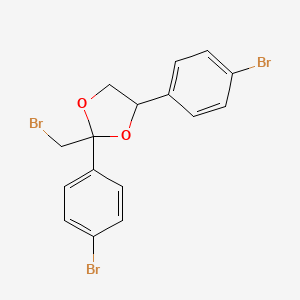
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
